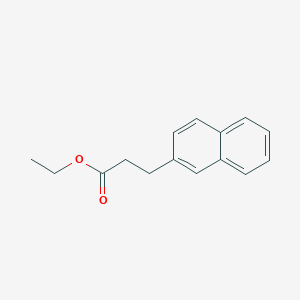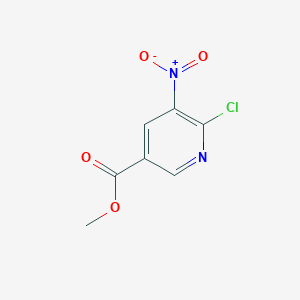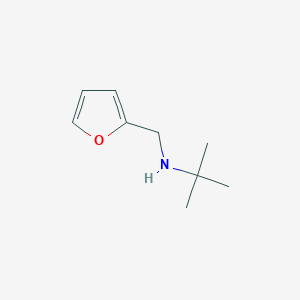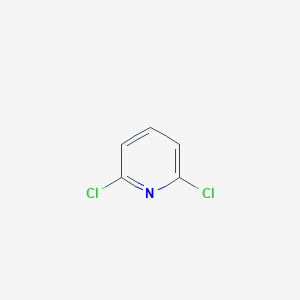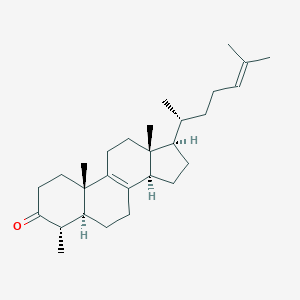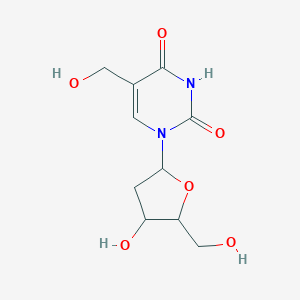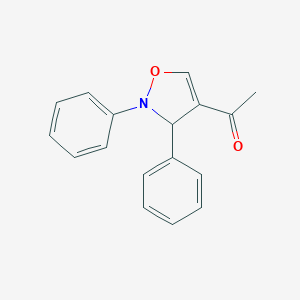
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone, also known as DPIE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPIE is a synthetic compound that was first synthesized in 1960 by T. S. Kaufman and J. R. Moffatt. Since then, it has been studied extensively for its various properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone is not well understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis.
Biochemische Und Physiologische Effekte
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has been found to have low toxicity and is not known to have any significant adverse effects on human health. However, it may cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, its low solubility in water can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone. One area of interest is its potential use as a pesticide and herbicide. It has been found to be effective against several types of pests and weeds, and further research could lead to its development as a commercial product. Another area of interest is its potential use in the development of new antibiotics and antifungal agents. It has been found to be effective against several types of bacteria and fungi, and further research could lead to the discovery of new compounds with similar properties.
In conclusion, 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone could lead to the development of new products and compounds with important applications in medicine, agriculture, and other fields.
Synthesemethoden
The synthesis of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone involves the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction yields 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone as a white crystalline solid with a melting point of 123-125°C. The purity of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a pesticide and herbicide.
Eigenschaften
CAS-Nummer |
117644-87-8 |
|---|---|
Produktname |
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone |
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-(2,3-diphenyl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-13(19)16-12-20-18(15-10-6-3-7-11-15)17(16)14-8-4-2-5-9-14/h2-12,17H,1H3 |
InChI-Schlüssel |
NARZSJVAIHWYPE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



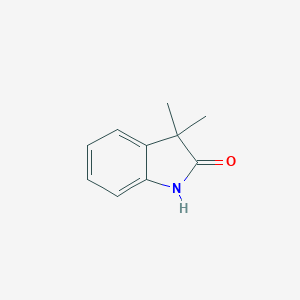
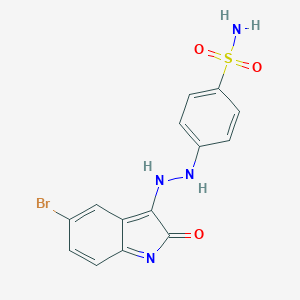
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
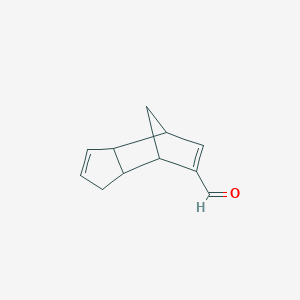
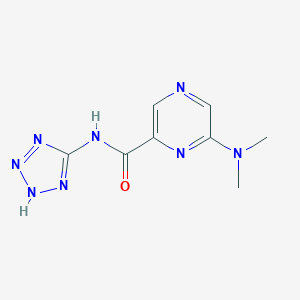
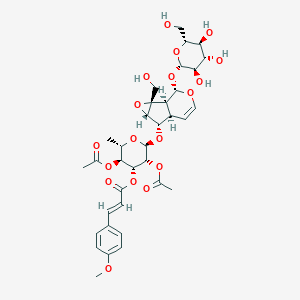
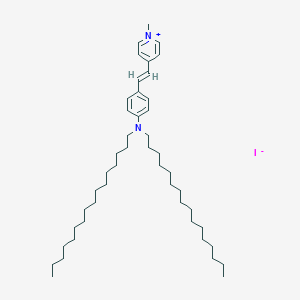
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
